molecular formula C21H25N3O4 B2638147 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide CAS No. 954241-97-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide

Cat. No.: B2638147
CAS No.: 954241-97-5
M. Wt: 383.448
InChI Key: DILZEPAKXARDJT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide is a complex organic compound that features a benzodioxin moiety and a dimethylaminophenyl group

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide has several scientific research applications:

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications. For example, the compound’s ability to inhibit cholinestrases and lipoxygenase enzymes suggests potential applications in the treatment of diseases related to these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxin moiety and the dimethylaminophenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-24(2)17-8-5-15(6-9-17)4-3-11-22-20(25)21(26)23-16-7-10-18-19(14-16)28-13-12-27-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILZEPAKXARDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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